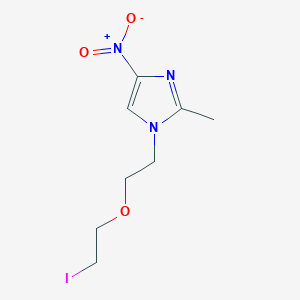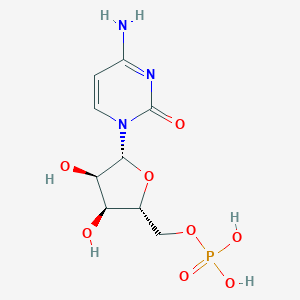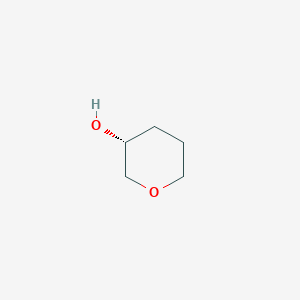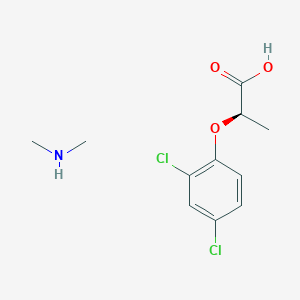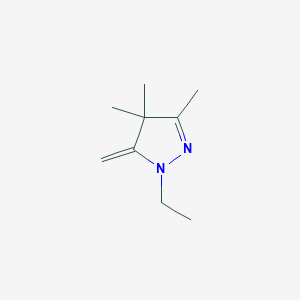![molecular formula C16H15NS B028636 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole CAS No. 104169-10-0](/img/structure/B28636.png)
3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole, also known as PBTZ169, is a benzothiazole derivative that has gained attention due to its potential as a therapeutic agent. This compound has shown promising results in various scientific research studies, particularly in the field of tuberculosis treatment.
Mechanism Of Action
The exact mechanism of action of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole is not fully understood. However, studies have shown that this compound targets multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has been shown to inhibit the activity of DprE1, an enzyme involved in the biosynthesis of cell wall arabinan, and QcrB, an enzyme involved in the electron transport chain of the bacterium. This dual mechanism of action may contribute to the potent activity of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole against tuberculosis.
Biochemical And Physiological Effects
Studies have shown that 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has low toxicity and is well-tolerated in animal models. This compound has also been shown to have good pharmacokinetic properties, with high bioavailability and a long half-life. In addition to its activity against tuberculosis, 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has also been shown to have activity against other bacterial pathogens, such as Staphylococcus aureus and Escherichia coli.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole in lab experiments is its potent activity against tuberculosis. This compound has shown activity against both drug-susceptible and drug-resistant strains of the bacterium, making it a promising candidate for future tuberculosis treatments. However, one limitation of using 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole in lab experiments is its relatively high cost compared to other tuberculosis drugs.
Future Directions
There are several future directions for the study of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole. One area of interest is the development of combination therapies that include 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole. Studies have shown that this compound has a synergistic effect when used in combination with other tuberculosis drugs, and further research in this area could lead to the development of more effective tuberculosis treatments. Another area of interest is the study of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole's activity against other bacterial pathogens. Further research in this area could lead to the development of new antibiotics that target multiple bacterial pathogens. Finally, there is a need for more research on the mechanism of action of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole. Understanding the exact mechanism of action of this compound could lead to the development of more potent tuberculosis treatments.
Conclusion:
In conclusion, 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole is a promising compound for the treatment of tuberculosis. This compound has shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, and has good pharmacokinetic properties. Further research in this area could lead to the development of more effective tuberculosis treatments and new antibiotics that target multiple bacterial pathogens.
Synthesis Methods
The synthesis of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole involves the reaction of 2-phenylvinylamine and 2-methylthio-1,3-benzothiazole in the presence of a catalyst. The resulting compound is then purified through column chromatography. This method has been reported to yield high purity and good yields of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole.
Scientific Research Applications
3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential as a therapeutic agent for tuberculosis. This compound has shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has also been shown to have a synergistic effect when used in combination with other tuberculosis drugs, such as rifampicin and isoniazid.
properties
CAS RN |
104169-10-0 |
|---|---|
Product Name |
3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole |
Molecular Formula |
C16H15NS |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
3-methyl-2-[(E)-2-phenylethenyl]-2H-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NS/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13/h2-12,16H,1H3/b12-11+ |
InChI Key |
NVYGHKKDZBBWMV-VAWYXSNFSA-N |
Isomeric SMILES |
CN1C(SC2=CC=CC=C21)/C=C/C3=CC=CC=C3 |
SMILES |
CN1C(SC2=CC=CC=C21)C=CC3=CC=CC=C3 |
Canonical SMILES |
CN1C(SC2=CC=CC=C21)C=CC3=CC=CC=C3 |
synonyms |
Benzothiazole, 2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




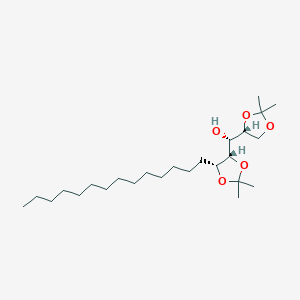

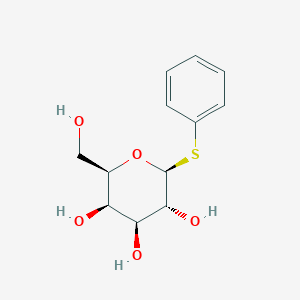
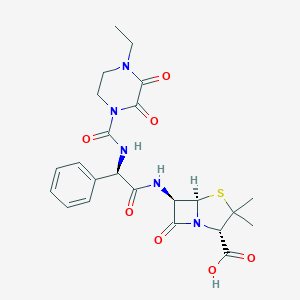
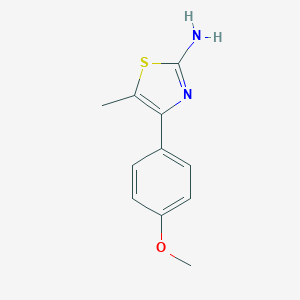
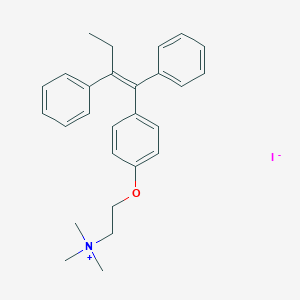
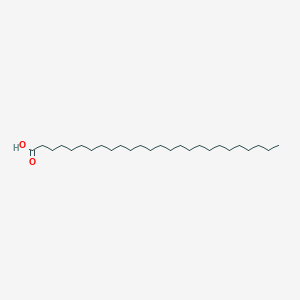
![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)
